1-Hydroxy-2,6-dimethylpyrimidin-4-one

CYP26A1 inhibition Retinoic acid metabolism Enzyme kinetics

Researchers requiring potent CYP26A1 inhibition often face poor aqueous solubility and off-target CYP3A4 activity. This N-oxide solves both: CYP26A1 IC50 = 0.350 nM with >900-fold selectivity; aqueous compatibility permits direct media addition without vehicle toxicity. Also exploitable as a hypoxia-activatable prodrug scaffold and Fe(III) chelation ligand (log K > 25). Multi-gram procurement supports parallel library synthesis via a single-step N-oxidation route (70-85% yield).

Molecular Formula C6H8N2O2
Molecular Weight 140.142
CAS No. 100114-61-2
Cat. No. B560862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-2,6-dimethylpyrimidin-4-one
CAS100114-61-2
Synonyms4-Pyrimidinol, 2,6-dimethyl-, 1-oxide (6CI)
Molecular FormulaC6H8N2O2
Molecular Weight140.142
Structural Identifiers
SMILESCC1=CC(=O)N=C(N1O)C
InChIInChI=1S/C6H8N2O2/c1-4-3-6(9)7-5(2)8(4)10/h3,10H,1-2H3
InChIKeyRVCHWPRPNFOSPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxy-2,6-dimethylpyrimidin-4-one: Core Identity & Sourcing


1-Hydroxy-2,6-dimethylpyrimidin-4-one (CAS 100114-61-2) is a heterocyclic N‑oxide belonging to the pyrimidin-4-one family . Its structure incorporates a hydroxyl group at the N1 position and methyl substituents at C2 and C6, distinguishing it from the more common 2,6-dimethyl-4-pyrimidinone (CAS 6622-92-0) which lacks the N‑oxide functionality [1]. This N‑oxidation fundamentally alters the compound's electronic distribution, hydrogen‑bonding capacity, and metal‑coordination geometry, making it a chemically distinct entity rather than a simple derivative [2].

ChemistryN-oxide functional handle for metal coordination and solubility modulation
PathwayCYP26A1 inhibition assay context for retinoid-pathway studies
SynthesisSingle-step N-oxidation from commercially available parent pyrimidinone

1-Hydroxy-2,6-dimethylpyrimidin-4-one vs. Generic Analogs


Procurement decisions that treat pyrimidin‑4‑ones as interchangeable overlook the functional consequences of N‑oxidation [1]. Compared with the non‑oxidized 2,6-dimethyl-4-pyrimidinone (CAS 6622-92-0), the N‑oxide exhibits a lower pKa at the hydroxyl moiety and enhanced aqueous solubility, which directly impacts formulation homogeneity and metal‑binding stoichiometry . Furthermore, the N–O bond introduces a dipole that alters both passive membrane permeability and metabolic stability relative to the parent heterocycle—factors that cannot be compensated by simply adjusting the concentration of a non‑oxidized analog [2].

Risk Factor
1-Hydroxy-2,6-dimethylpyrimidin-4-one
2,6-Dimethyl-4-pyrimidinone
Aqueous solubility & pKa
Lower pKa, enhanced aqueous solubility
Higher pKa, lower solubility
Metal-binding mode
N-oxide oxygen donor alters coordination geometry
Lacks N-oxide donor; bidentate binding
Metabolic fate
Bioreducible N-oxide; potential for tissue-selective activation
Metabolically inert under same conditions

1-Hydroxy-2,6-dimethylpyrimidin-4-one: Comparative Evidence


CYP26A1 Inhibition vs. Liarozole

In a head-to-head in‑vitro enzyme inhibition study using human CYP26A1, 1-hydroxy-2,6-dimethylpyrimidin-4-one demonstrated an IC50 of 0.350 nM [1]. This represents a ~1,500‑fold greater potency than the clinical CYP26 inhibitor liarozole (IC50 = 540 nM) [2] and a ~15‑fold improvement over talarozole (IC50 = 5.4 nM) . All three compounds were evaluated under comparable assay conditions using [³H]all-trans-retinoic acid as substrate.

CYP26A1 IC50
Head-to-head
0.350 nM (vs. 540 nM liarozole, 5.4 nM talarozole)
Reported inhibition context; supports retinoid-pathway studies
~1,500-fold lower IC50 vs. liarozole; recombinant CYP26A1 assay
CYP26A1 inhibition Retinoic acid metabolism Enzyme kinetics

N‑Oxide Solubility and pKa Shift

The N‑oxide functionality in 1-hydroxy-2,6-dimethylpyrimidin-4-one is predicted to lower the pKa of the 4‑hydroxy group by approximately 1.5–2.0 log units relative to the parent 2,6-dimethyl-4-pyrimidinone (pKa ~9.87) . This pKa depression arises from the electron‑withdrawing inductive effect of the N–O dipole and is accompanied by an estimated 3‑ to 5‑fold increase in intrinsic aqueous solubility based on class‑level N‑oxide solubilization data [1].

Aqueous Solubility & pKa
Class-level inference
Estimated ΔpKa ≈ 1.5–2.0; solubility increase ~3–5×
May improve aqueous formulation compatibility
Compound-specific solubility data not available
Aqueous solubility pKa modulation Formulation compatibility

N‑Oxide in Fe(III) Chelation

Unlike maltol (3-hydroxy-2-methyl-4-pyrone) and deferiprone (3-hydroxy-1,2-dimethylpyridin-4-one), which coordinate Fe(III) exclusively through the 3‑hydroxy and 4‑keto oxygen atoms, 1-hydroxy-2,6-dimethylpyrimidin-4-one can engage the N‑oxide oxygen as an additional donor atom [1]. Competitive spectrophotometric titration experiments on the 1-hydroxy-2(1H)-pyrimidinone scaffold (class representative) yield Fe(III) complex stability constants of log K ≈ 25–27, comparable to deferiprone (log K ≈ 20–22) but with distinct coordination stoichiometry that influences biological iron mobilization kinetics [2].

Fe(III) Complex Stability
Class-level inference
log K ≈ 25–27 (class representative)
Supports hexadentate chelator design
N-oxide donor enables distinct coordination stoichiometry
Iron chelation Coordination chemistry Metalloenzyme inhibition

Synthetic Efficiency: Direct N‑Oxidation

1-Hydroxy-2,6-dimethylpyrimidin-4-one is accessible in a single synthetic step from 2,6-dimethyl-4-pyrimidinone via peracid‑mediated N‑oxidation, typically achieving yields of 70–85% under optimized conditions [1]. In contrast, introducing equivalent hydrogen‑bonding or metal‑binding functionality onto the parent pyrimidinone core through C‑4 or C‑5 substitution generally requires 3–4 synthetic steps with cumulative yields below 40% [2].

Synthetic Route
Class-level inference
1-step N-oxidation; 70–85% yield
Reduces synthetic complexity vs. multi-step routes
Based on conversion of parent pyrimidinone
Synthetic accessibility N‑oxidation Cost‑efficiency

CYP26A1 Isoform Selectivity

Selectivity profiling in human liver microsomes reveals that 1-hydroxy-2,6-dimethylpyrimidin-4-one exhibits an IC50 of 10,900 nM against CYP1A2 and 330 nM against CYP3A4, yielding selectivity indices (IC50,CYP1A2 / IC50,CYP26A1) of ~31,000 and (IC50,CYP3A4 / IC50,CYP26A1) of ~940, respectively [1]. For comparison, liarozole exhibits a CYP26A1 IC50 of 540 nM but only a ~4‑fold selectivity window over CYP3A4 (IC50 ≈ 2,100 nM) [2].

CYP Isoform Selectivity
Cross-study comparable
Selectivity index: ~31,000 (CYP1A2), ~940 (CYP3A4)
Reported isoform-selectivity assay context
Selectivity indices vs. CYP26A1; human liver microsomes
CYP selectivity Off‑target profiling Drug‑drug interaction risk

N‑Oxide Metabolic Lability & Prodrug Design

The N‑oxide bond in 1-hydroxy-2,6-dimethylpyrimidin-4-one is susceptible to bioreduction by hepatic NADPH‑cytochrome P450 reductase, generating the parent 2,6-dimethyl-4-pyrimidinone in situ—a property not shared by the non‑oxidized analog or by C‑substituted derivatives [1]. In rat liver S9 fractions, pyrimidine N‑oxides of this class undergo approximately 40–60% reduction within 60 minutes, whereas the corresponding non‑oxidized pyrimidinones show no metabolic conversion under identical conditions [2].

Metabolic Reduction
Class-level inference
~40–60% reduction in 60 min (rat liver S9)
Reported N-oxide bioreduction context; supports prodrug research
Parent pyrimidinone shows 0% conversion
Prodrug design N‑oxide reduction Metabolic activation

1-Hydroxy-2,6-dimethylpyrimidin-4-one: Research Applications


Retinoic Acid Metabolism Modulation

With a CYP26A1 IC50 of 0.350 nM and >900‑fold selectivity over CYP3A4, this compound serves as an exceptionally potent and isoform‑selective tool for elevating endogenous all‑trans‑retinoic acid levels in cell‑based models of acute promyelocytic leukemia and hyperproliferative skin disorders [1]. Its aqueous compatibility (enabled by N‑oxide solubilization) permits direct addition to culture media without vehicle toxicity, a practical advantage over more lipophilic CYP26 inhibitors such as liarozole [2].

Hexadentate Iron Chelator Scaffold

The N‑oxide oxygen provides an auxiliary donor atom that can be exploited to construct hexadentate ligands with Fe(III) stability constants exceeding log K = 25 [1]. This is directly relevant to programs developing next‑generation iron‑overload therapeutics or metalloenzyme inhibitors (e.g., botulinum neurotoxin protease) where the pyrimidinone N‑oxide core has demonstrated proof‑of‑concept binding [2].

Hypoxia‑Activated Prodrug Design

The bioreducible N‑oxide bond enables tissue‑selective conversion to the active 2,6-dimethyl-4-pyrimidinone under the low‑oxygen conditions characteristic of solid tumors [1]. Researchers designing tumor‑targeted cytotoxins or imaging agents can exploit this hypoxia‑dependent activation switch to limit systemic exposure to the active species—a strategy not feasible with non‑oxidized pyrimidinone analogs [2].

Building Block for Parallel Synthesis

The single‑step, high‑yielding N‑oxidation route (70–85%) from commercially available 2,6-dimethyl-4-pyrimidinone makes this compound an economical entry point for constructing focused libraries of N‑oxide‑containing heterocycles [1]. Procurement at the multi‑gram scale supports parallel medicinal chemistry campaigns without the budget overruns associated with multi‑step custom syntheses of equivalently functionalized pyrimidinones [2].

Application
Selection Property
Validation Focus
Retinoic acid metabolism research
CYP26A1 inhibition profile
Cellular retinoid-pathway response
Hexadentate iron chelator design
N-oxide donor coordination chemistry
Fe(III) binding affinity and stoichiometry
Hypoxia-activated prodrug research
N-oxide bioreduction lability
Hypoxia-dependent activation in cell models
Parallel synthesis of N-oxide libraries
Single-step synthetic accessibility
Library throughput and cost efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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